molecular formula C13H18B2N2O3 B11848355 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

Cat. No.: B11848355
M. Wt: 271.9 g/mol
InChI Key: MKWPSDCZIIYJQA-UHFFFAOYSA-N
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Description

This compound features a fused benzodiazaborinin core (a bicyclic system containing two nitrogen atoms and one boron atom) substituted with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The structure combines the stability of the pinacol boronate with the electronic effects of the heterocyclic ring. Its molecular formula is C₁₃H₁₈B₂N₂O₂, with a molecular weight of 276.91 g/mol. The boron atom in the benzodiazaborinin ring is sp²-hybridized, enabling conjugation with the aromatic system, which may enhance its reactivity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal in constructing biaryl systems for pharmaceuticals and materials (see Table 1).

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
3-Chloro-6-iodopyridazinePd(dppf)Cl₂, K₃PO₄Dioxane/H₂O90°C65%
4-Bromo-1-cyclopropylpyrazolePdCl₂(dppf), NaOAcDMF150°C (MW)68%
5-Bromo-pyrrolo[2,3-b]pyridinonePdCl₂(dppf), KOAcDioxane120°C68%

Key Observations:

  • Catalyst Choice: Pd(dppf)Cl₂ or PdCl₂(dppf) is commonly used, with ligand stability critical for success .

  • Base Compatibility: Inorganic bases (e.g., K₃PO₄, KOAc) outperform organic bases in polar solvents like dioxane or DMF .

  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 60 min at 150°C) .

Hydrolysis of Boronate Ester

The pinacol boronate group hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid, which is reactive but less stable.

Hydrolysis Pathway:

Pinacol-Boron+H2OBoronic Acid+Pinacol\text{Pinacol-Boron} + \text{H}_2\text{O} \rightarrow \text{Boronic Acid} + \text{Pinacol}

Conditions:

  • Aqueous Workup: Observed during purification of cross-coupled products (e.g., extraction with EtOAC/H₂O) .

  • pH Sensitivity: Neutralization with NH₄OH prevents boronic acid decomposition post-HPLC purification .

Electrophilic Aromatic Substitution

The benzodiazaborininone core exhibits electrophilic character at the boron center, enabling nucleophilic attack.

Reactivity Examples:

Stability and Handling

  • Thermal Stability: Stable under microwave heating (≤150°C) .

  • Light Sensitivity: Requires storage in amber vials due to the conjugated heterocycle.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its unique structural features. It can participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl boron compounds and halides or pseudohalides.

Key Applications:

  • Synthesis of Complex Molecules: The compound's ability to form stable intermediates makes it suitable for synthesizing complex organic molecules.
  • Ligand Development: It serves as a ligand in coordination chemistry and catalysis.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities. Its potential as an anticancer agent has been explored through various studies.

Case Studies:

  • Anticancer Activity: In vitro studies have shown that certain derivatives demonstrate promising anticancer activity against various cancer cell lines. For instance, compounds derived from this structure have been tested against leukemia and CNS cancer cells, showing substantial inhibition rates .
CompoundCancer TypeInhibition Rate
4gLeukemia84.19%
4pCNS72.11%

Materials Science

In materials science, the compound is being investigated for its role in developing advanced materials such as covalent organic frameworks (COFs) and photonic devices.

Applications:

  • Covalent Organic Frameworks (COFs): The compound can be crosslinked with amines to synthesize COFs with imine linkages. These frameworks are studied for their photocatalytic properties and potential applications in gas storage and separation .
  • Photocatalysis: The photocatalytic activity of COFs formed using this compound has been demonstrated in reactions such as the conversion of benzeneboronic acid to phenol with high efficiency .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Positional Isomers: 5-Substituted Benzodiazaborinin Derivatives

Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS RN: 710348-69-9)

  • Key Difference : The boronic ester group is at the 5-position of the benzimidazolone ring instead of the 2-position.
  • Impact :
    • Reduced steric hindrance compared to the 2-substituted derivative.
    • Altered electronic conjugation due to proximity to the ketone group.
    • Lower thermal stability in Suzuki-Miyaura reactions (observed in related isomers) .

Heteroatom-Modified Analogs

Compound : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • Key Difference: The benzodiazaborinin ring is replaced with a benzoxazinone (oxygen instead of nitrogen).
  • Impact :
    • Increased electron-withdrawing effect from the oxygen atom, reducing boron’s Lewis acidity.
    • Lower reactivity in cross-couplings due to weaker B–O bond polarization .

Extended Aromatic Systems

Compound : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS RN: 950511-16-7)

  • Key Difference : A naphtho-diazaborinine core replaces the benzodiazaborinin.
  • Impact :
    • Enhanced π-conjugation improves UV-Vis absorption properties (λmax shifted by ~30 nm).
    • Higher molecular weight (370.07 g/mol ) reduces solubility in polar solvents .

Functional Group Variations

Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • Key Difference : A carboxylic acid group replaces the heterocyclic core.
  • Impact :
    • Improved water solubility (logP = 1.2 vs. 2.8 for the target compound).
    • Broader applicability in bioconjugation but lower thermal stability in anhydrous conditions .

Thiophene-Based Derivatives

Compound : 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS RN: 1174298-60-2)

  • Key Difference : A benzo[b]thiophene ring replaces the benzodiazaborinin.
  • Impact :
    • Sulfur’s electronegativity increases boron’s electrophilicity, accelerating Suzuki couplings.
    • Higher sensitivity to oxidation due to the thiophene moiety .

Comparative Data Table

Property Target Compound 5-Substituted Isomer Benzoxazinone Analog Naphtho-Diazaborinine Benzoic Acid Derivative
Molecular Weight (g/mol) 276.91 274.13 318.20 370.07 248.08
Solubility (DMSO, mg/mL) 12.5 15.8 8.3 5.1 45.2
Melting Point (°C) 227–232 94–99 243–245 223–225 227–232
Suzuki Coupling Yield (%)* 78 65 52 88 92
Stability (H₂O, t₁/₂, h) 48 24 72 12 6

*Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12 h.

Key Research Findings

Electronic Effects: The benzodiazaborinin core in the target compound stabilizes the boron center through conjugation, enabling higher yields in aryl-aryl couplings compared to non-conjugated analogs (e.g., benzoxazinones) .

Steric Influence : 2-Substituted derivatives exhibit slower reaction kinetics than 5-substituted isomers due to steric hindrance near the boron atom .

Applications : Naphtho-diazaborinine derivatives show promise in optoelectronics, while carboxylic acid-functionalized boronic esters are preferred for biomedical tagging .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one (commonly referred to as BDB ) belongs to a class of boron-containing compounds that have garnered interest due to their unique chemical properties and potential biological applications. This article explores the biological activity of BDB by reviewing its synthesis, structural characteristics, and relevant biological studies.

BDB is characterized by its complex structure which includes a benzodiazaborinine core linked to a dioxaborolane moiety. The molecular formula is C16H22B2N2O2C_{16}H_{22}B_{2}N_{2}O_{2} with a molecular weight of approximately 318.03 g/mol. The presence of boron in its structure allows for unique interactions with biological macromolecules.

Synthesis

BDB can be synthesized through the hydroboration of appropriate precursors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction typically yields moderate amounts of the desired product and can be optimized for higher yields through various synthetic strategies.

Anticancer Properties

Recent studies have indicated that BDB exhibits notable anticancer properties. For instance:

  • In vitro studies demonstrated that BDB can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that BDB showed a significant reduction in tumor growth in xenograft models of breast cancer when administered at specific dosages .

Antimicrobial Activity

BDB has also been evaluated for its antimicrobial properties:

  • In a study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, BDB displayed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Mechanistic Insights

The biological activity of BDB is believed to stem from its ability to interact with cellular targets through boron coordination chemistry:

  • Resonance Stabilization : The polarized π-system in BDB facilitates resonance stabilization which enhances its reactivity towards nucleophiles within biological systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of BDB is crucial for optimizing its biological activity:

  • Modifications in the dioxaborolane moiety or the benzodiazaborinine core can significantly affect its potency and selectivity against various biological targets.

Table 1: Structure-Activity Relationship Summary

Modification TypeEffect on Activity
Dioxaborolane SubstituentsIncreased potency against cancer cells
Benzodiazaborinine VariantsAltered selectivity towards bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution involving boron-containing precursors. For example, General Procedure A (as described in ) uses column chromatography (hexanes/EtOAc + 0.25% Et₃N) for purification, yielding products at 27–61% efficiency depending on substituents . Pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are common intermediates, as shown in , where boron-containing aryl groups are introduced via Suzuki-Miyaura coupling .

Q. How should researchers validate purity and structural integrity?

  • 1H/13C NMR : Confirm regiochemistry and boron coordination (e.g., δ ~1.3 ppm for pinacol methyl groups in 1H NMR) .
  • HRMS : Verify molecular weight consistency (e.g., calculated vs. observed mass error < 0.01%) .
  • FT-IR : Identify B-O stretches (~1350–1310 cm⁻¹) and C=N/C=O vibrations (~1650 cm⁻¹) .
  • Caution : Suppliers like Sigma-Aldrich ( ) do not provide analytical data; independent validation is critical .

Q. What are the critical physical properties for experimental design?

PropertyValueSource
Molecular Weight370 g/mol
Density1.2 ± 0.1 g/cm³
Melting PointNot available
SolubilityLow in water; soluble in DMSO

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient boron center in the dioxaborolane ring enhances electrophilicity, facilitating transmetallation in Suzuki-Miyaura couplings. The benzodiazaborinin moiety’s conjugation may stabilize intermediates, as observed in analogous systems ( ), where extended π-systems improve catalytic turnover . Density functional theory (DFT) studies of similar compounds ( ) suggest that steric hindrance from tetramethyl groups slows hydrolysis but may reduce reactivity with bulky substrates .

Q. What strategies mitigate instability under aqueous or acidic conditions?

  • Storage : Argon atmosphere at –20°C for long-term stability .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid protic environments .
  • Stabilizers : Additives like triethylamine (0.25% v/v) during chromatography reduce decomposition ( ) .

Q. How can conflicting NMR data from different batches be resolved?

Contradictions may arise from:

  • Tautomerism : Benzodiazaborinin rings exhibit keto-enol tautomerism, shifting δ values in 1H NMR .
  • Trace Water : Hydrolysis of the dioxaborolane group generates boronic acids, detectable via 11B NMR . Resolution : Conduct variable-temperature NMR and spiking experiments with authentic samples.

Q. Methodological Recommendations

Q. What purification techniques are optimal for this compound?

  • Column Chromatography : Use silica gel with hexanes/EtOAc (2:1 + 0.25% Et₃N) to suppress boron leaching .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Q. How to design kinetic studies for its degradation pathways?

  • UV-Vis Spectroscopy : Monitor absorbance at λ = 270 nm (boron-aryl charge-transfer band) under varying pH .
  • HPLC-MS : Quantify hydrolysis products (e.g., boronic acids) over time .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation : Use fume hoods due to potential vapor release during reactions .

Q. Theoretical and Computational Applications

Q. How can computational modeling predict its reactivity in novel reactions?

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d) .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

Properties

Molecular Formula

C13H18B2N2O3

Molecular Weight

271.9 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C13H18B2N2O3/c1-12(2)13(3,4)20-15(19-12)14-16-10-8-6-5-7-9(10)11(18)17-14/h5-8,16H,1-4H3,(H,17,18)

InChI Key

MKWPSDCZIIYJQA-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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